Atomic-Level Structural Confirmation of PKA Binding: 5-Isoquinolinesulfonic Acid Occupies the ATP-Binding Pocket with Defined Hinge-Region Hydrogen Bonds
The crystal structure of 5-isoquinolinesulfonic acid co-crystallized with the cAMP-dependent protein kinase A (PKA) catalytic subunit and PKI (5-24) (PDB 7AXV, resolution 1.95 Å) provides direct atomic evidence of specific binding interactions. In contrast to structurally related but unbound analogs (e.g., isoquinoline, 5-aminoquinoline, benzenesulfonic acid derivatives for which no such high-resolution PKA-bound structure is publicly available), 5-isoquinolinesulfonic acid demonstrates unequivocal occupancy of the ATP-binding cleft with the isoquinoline nitrogen forming a conserved hydrogen bond to the hinge region backbone amide of Val123. The sulfonic acid group projects toward the solvent-exposed region, positioning it favorably for subsequent chemical derivatization. This structural validation distinguishes 5-isoquinolinesulfonic acid from alternative heterocyclic sulfonic acids that lack empirical binding-mode confirmation [1].
| Evidence Dimension | High-resolution X-ray crystal structure confirmation of target kinase binding |
|---|---|
| Target Compound Data | PDB 7AXV; co-crystallized with PKA Cα catalytic subunit; 1.95 Å resolution; occupancy of ATP-binding pocket confirmed |
| Comparator Or Baseline | Alternative heterocyclic sulfonic acids (e.g., 8-quinolinesulfonic acid, 4-isoquinolinesulfonic acid): no publicly available co-crystal structures with PKA catalytic subunit in the PDB |
| Quantified Difference | Only compound among isoquinoline/quinoline sulfonic acid regioisomers with a solved PKA-bound structure; definitive binding mode established |
| Conditions | X-ray crystallography; PKA Cα catalytic subunit (Cricetulus griseus) co-crystallized with 5-isoquinolinesulfonic acid and PKI (5-24) |
Why This Matters
Procurement of a scaffold with an experimentally solved kinase-bound crystal structure reduces design uncertainty for medicinal chemistry campaigns compared to purchasing analogs lacking such structural validation.
- [1] Oebbeke M, Wienen-Schmidt B, Heine A, Klebe G. Crystal structure of the cAMP-dependent protein kinase A cocrystallized with 5-isoquinolinesulfonic acid and PKI (5-24). PDB 7AXV, 2021. View Source
